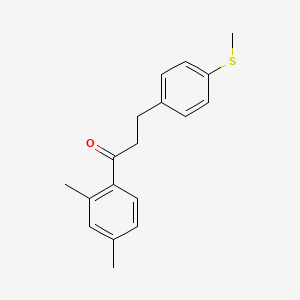

2',4'-Dimethyl-3-(4-thiomethylphenyl)propiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4'-Dimethyl-3-(4-thiomethylphenyl)propiophenone (DTP) is a highly versatile and widely used organic compound. It is used in a variety of applications, including as a dye or pigment, as a reagent, and as an intermediate in the synthesis of other compounds. DTP has also been studied for its potential role in biochemical and physiological processes, such as cellular signaling and metabolism.

Scientific Research Applications

Enantioselective Oxidation : A study focused on the stereoselective oxidation of optically active titanium enolate complexes derived from propiophenone, which is closely related to 2',4'-Dimethyl-3-(4-thiomethylphenyl)propiophenone. The study revealed that the enantiometric excess in the best case reached 63%, showing significant potential in enantioselective synthesis (Adam & Prechtl, 1994).

Photochemistry Studies : Another research investigated the photochemistry of β-(dimethylamino)propiophenone in aqueous solvents. This study is pertinent because it explores the photochemical behaviors of a compound structurally related to 2',4'-Dimethyl-3-(4-thiomethylphenyl)propiophenone. The findings included insights into the triplet state decay via charge-transfer interactions, leading to the formation of biradical zwitterions (Encinas & Scaiano, 1979).

Fluorescent Probes for Thiophenol Determination : A study developed a fluorescent probe using a cyanine dye to distinguish amino-substituted thiophenols. This research is relevant because it demonstrates the potential application of thiophenol derivatives, similar to 2',4'-Dimethyl-3-(4-thiomethylphenyl)propiophenone, in developing selective fluorescent probes for biological systems (Sheng et al., 2016).

Synthesis and Characterization : A study on the synthesis of a compound similar to 2',4'-Dimethyl-3-(4-thiomethylphenyl)propiophenone was conducted. The compound was characterized using various analytical techniques, providing a basis for further exploration of related compounds (Asiri et al., 2011).

Copper(I)-Catalyzed Synthesis : Research on the synthesis of 2-(phenylthio)phenols via copper(I)-catalyzed tandem transformation is relevant. It demonstrates the potential for catalyzed reactions involving thiophenol derivatives, providing insights into the synthetic applications of compounds like 2',4'-Dimethyl-3-(4-thiomethylphenyl)propiophenone (Xu et al., 2010).

properties

IUPAC Name |

1-(2,4-dimethylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20OS/c1-13-4-10-17(14(2)12-13)18(19)11-7-15-5-8-16(20-3)9-6-15/h4-6,8-10,12H,7,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYRIBNHTKHZLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CCC2=CC=C(C=C2)SC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644379 |

Source

|

| Record name | 1-(2,4-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898781-24-3 |

Source

|

| Record name | 1-(2,4-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 8-[2-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1360483.png)